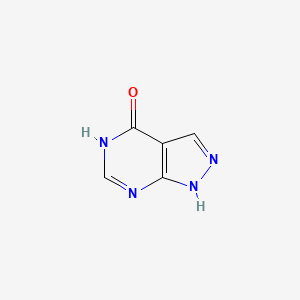
Allopurinol
Cat. No. B6594052
Key on ui cas rn:
691008-24-9
M. Wt: 136.11 g/mol
InChI Key: OFCNXPDARWKPPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08093383B2
Procedure details


To a solution of allopurinol (20 g, 146.94 mmoles) in toluene (205.71 mL), add phosphoryl chloride (68.27 mL, 734.68 mmoles) and diisopropylethylamine (56.38 mL, 323.26 mmoles) and heat the mixture at 80° C. for 2 hours. Remove the solvent in vacuo to half and pour the mixture into 2 M potassium phosphate, dibasic (734.68 mL, 1.47 moles) in water at 4° C. Stir the mixture overnight at room temperature. Filter off the precipitate through a pad of celite and wash it subsequently with EtOAc. Separate the filtrate, wash the aqueous layer with more EtOAc, join the organic layers, dry it over MgSO4, filter and concentrate in vacuo to afford 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine (16 g, 70.45% yield) as a yellow solid.




Yield
70.45%
Identifiers


|
REACTION_CXSMILES
|
[CH:1]1[C:2]2[C:9](=O)[NH:8][CH:7]=[N:6][C:3]=2[NH:4][N:5]=1.P(Cl)(Cl)([Cl:13])=O.C(N(C(C)C)CC)(C)C>C1(C)C=CC=CC=1>[Cl:13][C:9]1[N:8]=[CH:7][N:6]=[C:3]2[NH:4][N:5]=[CH:1][C:2]=12
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
C=1C2=C(NN1)N=CNC2=O
|
|
Name
|
|
|
Quantity
|
68.27 mL
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
56.38 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
|
Name
|
|
|
Quantity
|
205.71 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
Stir the mixture overnight at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Remove the solvent in vacuo to half
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
pour the mixture into 2 M potassium phosphate, dibasic (734.68 mL, 1.47 moles) in water at 4° C
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Filter off the precipitate through a pad of celite
|
WASH
|
Type
|
WASH
|
|
Details
|
wash it subsequently with EtOAc
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Separate the filtrate
|
WASH
|
Type
|
WASH
|
|
Details
|
wash the aqueous layer with more EtOAc
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dry it over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrate in vacuo
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C2C(=NC=N1)NN=C2
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 16 g | |
| YIELD: PERCENTYIELD | 70.45% | |
| YIELD: CALCULATEDPERCENTYIELD | 70.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
